2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a complex organic compound characterized by its bromine, fluorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the bromination of 2-fluorophenol to introduce the bromine atom. Subsequent steps involve the formation of the sulfonamide group and the methoxypropyl side chain.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Amines
Substitution: : Various substituted phenyl compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new products with specific functionalities.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The bromine and fluorine atoms contribute to the compound's reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide
2-bromo-2-fluoroacetophenone
2-bromo-2'-fluorophenacyl bromide
Uniqueness
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its methoxypropyl side chain distinguishes it from similar compounds, providing additional versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO3S/c1-16(22-2,12-7-3-5-9-14(12)18)11-19-23(20,21)15-10-6-4-8-13(15)17/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFCSGXLKVHFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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